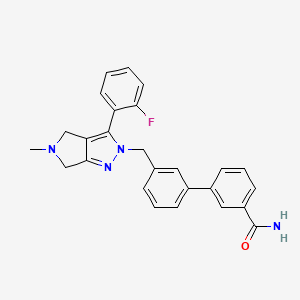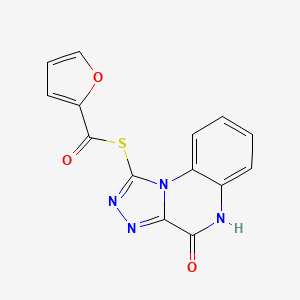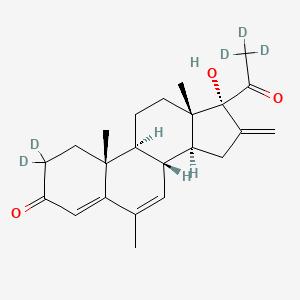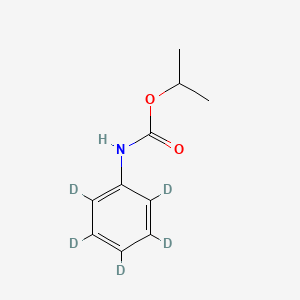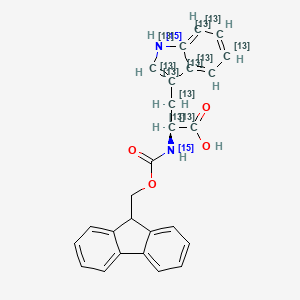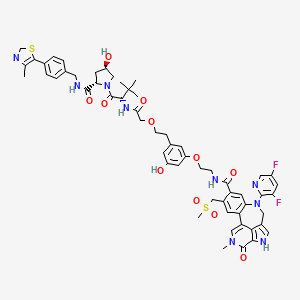![molecular formula C13H19N5O4 B12407096 (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified ribose sugar. The presence of an ethylamino group and a methoxy group further distinguishes it from other similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Ribose Sugar: The ribose sugar is then attached to the purine base through a glycosylation reaction, which is often catalyzed by Lewis acids.
Introduction of Functional Groups: The ethylamino and methoxy groups are introduced through selective substitution reactions, using reagents such as ethylamine and methanol under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps, with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, alkylating agents; reactions are conducted under anhydrous conditions to ensure high selectivity and yield.
Major Products
科学的研究の応用
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to altered biochemical pathways.
Modulate Receptor Function: By interacting with cellular receptors, it can modulate signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
2’-Deoxyadenosine: Similar to adenosine but lacks a hydroxyl group on the ribose sugar.
3’-Deoxyadenosine: Another analog with a different substitution pattern on the ribose sugar.
Uniqueness
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is unique due to the presence of the ethylamino and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H19N5O4 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21-2)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,3-4H2,1-2H3,(H,14,15,16)/t7-,9+,10?,13-/m1/s1 |
InChIキー |
KEZGDNKRYXLGKM-ZIUXOXTBSA-N |
異性体SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)OC |
正規SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


